N-(1-benzylindazol-5-yl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
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Overview
Description
N-(1-benzylindazol-5-yl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
The synthesis of N-(1-benzylindazol-5-yl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which can then be further modified through a series of steps to obtain the desired compound .
Chemical Reactions Analysis
N-(1-benzylindazol-5-yl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-benzylindazol-5-yl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylindazol-5-yl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
N-(1-benzylindazol-5-yl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Azepinoindole: A compound synthesized through a similar synthetic route and studied for its pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C24H22ClN5O2 |
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Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-(1-benzylindazol-5-yl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C24H21N5O2.ClH/c1-30-22-11-19-20(12-23(22)31-2)25-15-26-24(19)28-18-8-9-21-17(10-18)13-27-29(21)14-16-6-4-3-5-7-16;/h3-13,15H,14H2,1-2H3,(H,25,26,28);1H |
InChI Key |
IAVGAAAFEZBPEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5)OC.Cl |
Origin of Product |
United States |
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